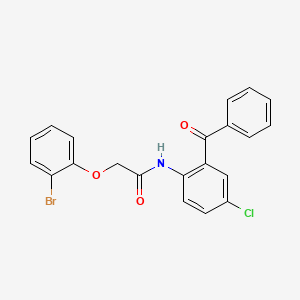![molecular formula C18H18BrNO4 B3751832 propyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3751832.png)
propyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate
Descripción general
Descripción
“Propyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate” is a complex organic compound. It contains a propyl group, a benzoate group, and a bromophenoxy group, all connected by acetyl and amino linkages .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bromophenoxy group, the acetylation of an amino group, and the esterification of a benzoic acid with a propyl alcohol . The exact synthesis pathway would depend on the specific conditions and reagents used.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several functional groups. The propyl group is a three-carbon alkyl chain, the benzoate group is a benzene ring with a carboxylate ester, and the bromophenoxy group is a benzene ring with a bromine atom and an ether linkage . The acetyl group connects the amino group to the bromophenoxy group .
Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. The benzoate ester could undergo hydrolysis, the bromine atom on the phenoxy group could participate in electrophilic aromatic substitution reactions, and the amino group could engage in various reactions depending on its state of protonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester and the bromine atom could affect the compound’s solubility, while the benzene rings could contribute to its aromaticity .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research on “propyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate” could explore its potential applications in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also investigate its physical properties, reactivity, and safety profile in more detail .
Propiedades
IUPAC Name |
propyl 3-[[2-(2-bromophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-2-10-23-18(22)13-6-5-7-14(11-13)20-17(21)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFDSZVMIFVFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B3751760.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-chlorophenyl)acrylamide](/img/structure/B3751768.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,5-dimethylphenyl)acrylamide](/img/structure/B3751771.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2,6-dimethylphenyl)acrylamide](/img/structure/B3751779.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-isopropylphenyl)acrylamide](/img/structure/B3751783.png)
![methyl 2-[(3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl)amino]benzoate](/img/structure/B3751792.png)
![N-(2-bromo-4-methylphenyl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B3751794.png)


![butyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3751824.png)
![butyl 3-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B3751829.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3751838.png)

![2-(2-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3751858.png)
